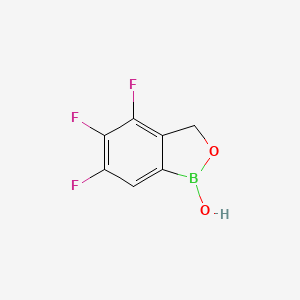
1-(3-hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(3-hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction typically proceeds under mild conditions and can be catalyzed by copper(I) salts.
-
Synthetic Route:
Step 1: Preparation of the alkyne precursor by reacting 3-hydroxybutan-2-one with propargyl bromide in the presence of a base such as potassium carbonate.
Step 2: Synthesis of the azide precursor by reacting 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with sodium azide.
Step 3: Cycloaddition reaction between the alkyne and azide precursors in the presence of a copper(I) catalyst to form the desired triazole compound.
-
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
1-(3-Hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation:
- The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Major Product: 1-(3-Oxobutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
-
Reduction:
- The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Product: this compound.
-
Substitution:
- The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, reacting with acyl chlorides can yield esters.
Major Product: 1-(3-Acylbutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Scientific Research Applications
1-(3-Hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
-
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
-
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
- Used in drug discovery and development as a lead compound.
-
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
-
1-(2-Hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid:
- Similar structure but with a different substituent on the triazole ring.
- May exhibit different biological activities and properties.
-
1-(3-Hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid:
- Longer carbon chain compared to the original compound.
- Potentially different reactivity and applications.
-
1-(3-Hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid:
- Lacks the methyl group on the triazole ring.
- May have different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and their influence on the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C8H13N3O3 |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
1-(3-hydroxybutan-2-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H13N3O3/c1-4(6(3)12)11-5(2)7(8(13)14)9-10-11/h4,6,12H,1-3H3,(H,13,14) |
InChI Key |
SNKZSOMAOSOSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C(C)C(C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


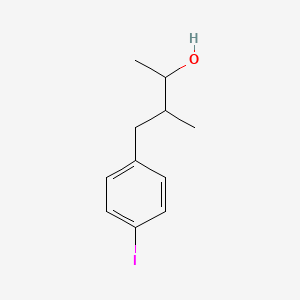

![N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B13252183.png)
amine](/img/structure/B13252200.png)
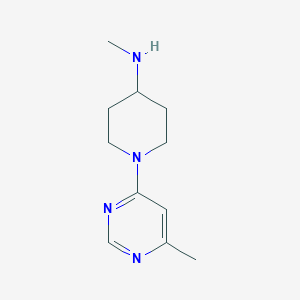
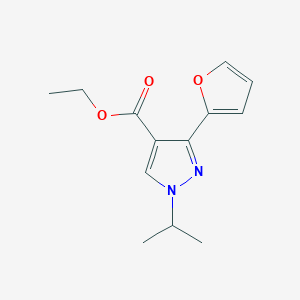

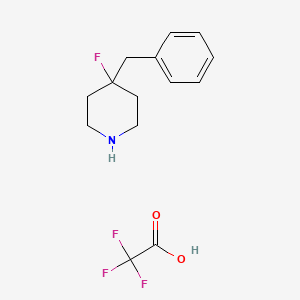
![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B13252232.png)
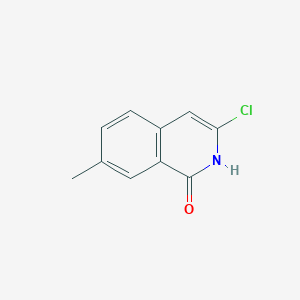
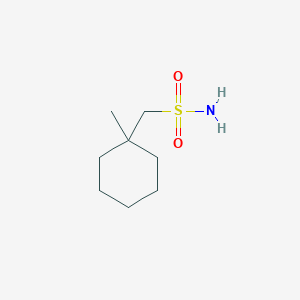
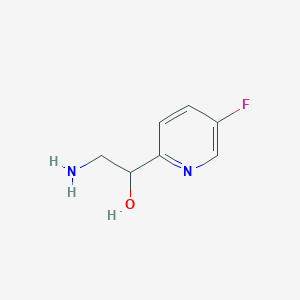
![[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13252246.png)
